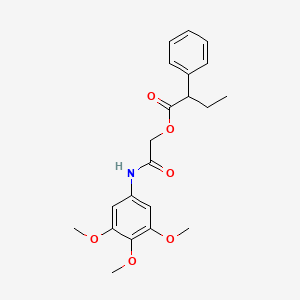

2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate

描述

2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate is a synthetic organic compound characterized by a 3,4,5-trimethoxyphenyl group linked via an amide bond to a 2-oxoethyl ester, which is further connected to a 2-phenylbutanoate moiety. Its IUPAC name is [2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl] 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate, with the molecular formula C₂₃H₂₂FN₃O₆ and a molecular weight of 462.00 g/mol . The compound exhibits moderate lipophilicity (XLogP: ~3.0–3.5), influenced by its aromatic rings and fluorine substituent.

属性

IUPAC Name |

[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] 2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6/c1-5-16(14-9-7-6-8-10-14)21(24)28-13-19(23)22-15-11-17(25-2)20(27-4)18(12-15)26-3/h6-12,16H,5,13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMDYAGHAXCENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula: C₃₇H₄₈N₄O₅

- Molecular Weight: 628.82 g/mol

The structure features a phenylbutanoate moiety linked to a trimethoxyphenyl amino group, contributing to its diverse biological activities.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to 2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate exhibit antiviral activity. For instance, tetrahydroisoquinoline derivatives demonstrated significant inhibition against human coronaviruses HCoV-229E and HCoV-OC43. The antiviral effects were assessed through cytotoxicity and inhibition concentration metrics (IC50) against these viral strains .

| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (IC50 against 229E) | Cytotoxicity (HCT-8) | Antiviral Activity (IC50 against OC-43) |

|---|---|---|---|---|

| 4a | 670 ± 29 µM | 320 µM | 350 ± 15 µM | 47 ± 2 µM |

| Chloroquine | 60 ± 3 µM | 20 µM | 65 ± 2 µM | 10 µM |

These results suggest that while some derivatives exhibit promising antiviral properties, their cytotoxicity must be carefully evaluated to ensure safety in therapeutic applications .

Antitumor Activity

The compound's structural components are reminiscent of other known antitumor agents. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication: The compound may interfere with viral entry or replication processes.

- Cell Signaling Modulation: It could alter pathways involved in cell growth and apoptosis, particularly in cancer cells.

- Antioxidant Activity: Some derivatives have shown potential as antioxidants, which may contribute to their protective effects against cellular damage.

Case Studies

A notable study explored the synthesis and biological evaluation of various THIQ derivatives, which share structural similarities with our compound. The results indicated that modifications in the phenyl ring significantly influenced both cytotoxicity and antiviral efficacy .

In another investigation focusing on the anti-inflammatory properties of related compounds, it was found that certain modifications could enhance their therapeutic potential by reducing pro-inflammatory cytokine levels in vitro .

相似化合物的比较

Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | XLogP |

|---|---|---|---|---|

| Target Compound | C₂₃H₂₂FN₃O₆ | 3,4,5-Trimethoxyphenylamino, oxoethyl ester | 462.00 | ~3.5 |

| Diethyl (2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)phosphonate (16) | C₁₅H₂₃O₇P | 3,4,5-Trimethoxyphenyl, phosphonate ester | ~316 | ~1.8 |

| Ethyl 3-oxo-2-phenylbutanoate | C₁₂H₁₄O₃ | Phenyl, acetoacetate ester | 206.24 | ~1.2 |

| 3-Amino-2-(3,4,5-trimethoxybenzoyl)-5-aryl-thiophenes | Varies | Trimethoxybenzoyl, thiophene, aryl substituent | ~350–400 | ~2.5 |

Key Observations :

The fluorine atom in the target compound may increase metabolic stability and binding affinity compared to non-halogenated analogs like Ethyl 3-oxo-2-phenylbutanoate .

Biological Activity: Anti-Tubulin Activity: The 3,4,5-trimethoxyphenyl group is a hallmark of anti-tubulin agents (e.g., colchicine analogs). Kinase Inhibition: The pyridine-3-carboxylate and fluorophenyl groups in the target compound may enable kinase interactions, a feature absent in simpler analogs like Compound 16 .

Synthetic Accessibility: Compound 16 is synthesized via straightforward phosphorylation, while the target compound likely requires multi-step coupling of the trimethoxyphenylamino and fluorophenylamino groups, increasing synthetic complexity .

Crystallographic and Conformational Analysis

- Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate () crystallizes in a triclinic system with intermolecular C–H···O interactions.

- The target compound’s amide and ester linkages may adopt similar conformations, optimizing binding to hydrophobic pockets in enzymes or receptors .

Pharmacological and Patent Landscape

- Patent Relevance: A 2012 patent () highlights derivatives of 2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl as components in compositions targeting neurodegenerative or proliferative diseases. The target compound’s fluorinated pyridine moiety could offer improved blood-brain barrier penetration compared to non-fluorinated analogs .

- Anti-Proliferation Data : Thiophene analogs () exhibit IC₅₀ values of <100 nM in cancer cell lines. While direct data for the target compound is unavailable, its structural complexity may enhance potency but also increase off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。